molecular formula C12H21N3O2S B4610647 N-cycloheptyl-1-ethyl-1H-pyrazole-4-sulfonamide

N-cycloheptyl-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4610647
M. Wt: 271.38 g/mol
InChI Key: NZROTHSPXYSVAJ-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-ethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H21N3O2S and its molecular weight is 271.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.13544809 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the development of potent and selective inhibitors. This research has been pivotal in identifying compounds with acceptable pharmacokinetic profiles for treating conditions like rheumatoid arthritis and osteoarthritis. A notable compound from this research is celecoxib, which is currently used for these purposes (Penning et al., 1997).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties. This research aims to develop new antibacterial agents, with several compounds showing high activities against bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Inhibition of Carbonic Anhydrase Isoenzymes

Sulfonamides have been identified as significant inhibitors of human carbonic anhydrase isozymes I and II. Metal complexes of pyrazole-based sulfonamide and their in vitro inhibition effects offer insights into developing novel inhibitors with enhanced activity and selectivity. These findings have implications for treating conditions like glaucoma and certain types of edema (Büyükkıdan et al., 2017).

Anticancer Activities

Synthesis and biological evaluation of pyrazoline benzensulfonamides have demonstrated potential as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. These compounds have been investigated for their inhibitory effects on oral squamous cancer cell carcinoma (OSCC) cell lines, showing promise as novel therapeutic agents with enzyme inhibition potencies (Ozmen Ozgun et al., 2019).

Development of Heterocyclic Sulfonamides

The efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides using a sulfur-functionalized aminoacrolein derivative highlights the potential of these compounds in medicinal chemistry. This approach has facilitated the development of pyrazole-4-sulfonamides and expanded access to other heterocyclic sulfonyl fluorides (Tucker, Chenard, & Young, 2015).

Properties

IUPAC Name

N-cycloheptyl-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-2-15-10-12(9-13-15)18(16,17)14-11-7-5-3-4-6-8-11/h9-11,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZROTHSPXYSVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.